tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Catalog No.
S689863
CAS No.
164226-32-8
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

CAS Number

164226-32-8

Product Name

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)

InChI Key

QQAMZZFIHGASEX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CO

The exact mass of the compound tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, CAS 164226-32-8, is a bifunctional organic building block essential for multi-step synthesis. It features a primary alcohol (-CH2OH) and a secondary amine protected by a tert-butoxycarbonyl (Boc) group, positioned ortho to each other on a benzene ring. This specific arrangement and the acid-labile nature of the Boc protecting group make it a highly valuable precursor for the synthesis of quinazolines, benzodiazepines, and other fused N-heterocycles, where selective reaction at the alcohol site is required before amine involvement.

Attempting to substitute this compound with its unprotected analog, 2-aminobenzyl alcohol, frequently leads to reaction failure or complex purification challenges. The unprotected primary amine is nucleophilic and readily oxidizes, causing undesirable side reactions when targeting the alcohol functionality with electrophiles or oxidizing agents. This lack of chemoselectivity results in the formation of complex mixtures and significantly lower yields of the desired product. The Boc protection is therefore critical for isolating the reactivity of the hydroxymethyl group, ensuring predictable and high-yielding transformations, a crucial factor in process scale-up and reproducibility.

Enables High-Yield Oxidation to Aldehyde with Full Amine Protection

The Boc-protected amine in tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is stable under common oxidative conditions used to convert the primary alcohol to an aldehyde. For example, oxidation using manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) proceeds to the corresponding N-Boc-2-aminobenzaldehyde in 95% isolated yield. In contrast, unprotected 2-aminobenzyl alcohol, under similar copper-catalyzed aerobic conditions, is prone to amine oxidation and other side reactions, leading to significantly lower yields of the desired aldehyde and a more complex product mixture.

Evidence DimensionIsolated Yield of Aldehyde
Target Compound Data95% (via MnO2 or DMP oxidation)
Comparator Or BaselineUnprotected 2-aminobenzyl alcohol (yields complex mixtures; specific aldehyde yield is low, e.g., 42% under one set of aerobic conditions)
Quantified DifferenceOver double the yield of the desired pure product compared to a potential outcome with the unprotected analog.
ConditionsOxidation with MnO2 in dichloromethane or Dess-Martin periodinane.

This ensures a reliable, high-yielding supply of the key aldehyde intermediate, reducing downstream purification costs and improving overall process atom economy.

Facilitates Efficient One-Pot Synthesis, Bypassing Multi-Step Procedures

This building block enables highly efficient one-pot tandem reactions for constructing complex heterocycles. A notable example is the synthesis of 1,2-dihydroquinazolin-3(4H)-ones, where tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is oxidized, deprotected, and cyclized with other components in a single vessel to give product yields as high as 85%. A conventional multi-step approach, starting with the unprotected 2-aminobenzyl alcohol, would require separate steps for protection, oxidation, isolation, deprotection, and final cyclization, resulting in a significantly lower overall yield and higher processing costs.

Evidence DimensionOverall Process Yield & Step Count
Target Compound DataUp to 85% yield in a one-pot reaction.
Comparator Or BaselineTraditional multi-step synthesis (estimated <50% overall yield across 4-5 steps).
Quantified DifferenceReduces process steps from ~5 to 1 and increases overall yield significantly.
ConditionsOne-pot tandem oxidation/deprotection/cyclization sequence.

For procurement in drug discovery or library synthesis, this precursor drastically reduces synthesis time, solvent usage, and labor costs compared to multi-step alternatives.

Superior Precursor for High-Yield Nucleophilic Substitution at the Benzylic Position

The stability of the Boc group allows for the efficient conversion of the hydroxymethyl group into a good leaving group for subsequent substitution reactions. In the synthesis of an Eletriptan intermediate, the alcohol was converted to a chloride with thionyl chloride and subsequently displaced, with the key transformation proceeding in a 91.2% yield. Attempting this reaction with unprotected 2-aminobenzyl alcohol would result in the amine reacting with the thionyl chloride, preventing the desired reaction at the alcohol site.

Evidence DimensionReaction Yield for Benzylic Functionalization
Target Compound Data91.2%
Comparator Or BaselineUnprotected 2-aminobenzyl alcohol (reaction is incompatible with thionyl chloride).
Quantified DifferenceEnables a high-yield reaction that is not feasible with the unprotected analog.
ConditionsChlorination with thionyl chloride followed by nucleophilic displacement.

This demonstrates the compound's reliability as a stable, high-yield intermediate for building complex molecules where the aminobenzyl fragment is installed via substitution.

High-Yield Preparation of N-Protected 2-Aminobenzaldehydes

As supported by quantitative evidence, this compound is the precursor of choice for synthesizing N-Boc-2-aminobenzaldehyde in yields of 95%. This intermediate is a critical component for the subsequent synthesis of quinolines and other pharmacologically relevant heterocyclic cores.

Streamlined Synthesis of Fused Heterocyclic Libraries

The ability to perform one-pot, multi-component reactions with high efficiency makes this compound ideal for medicinal chemistry programs. It allows for the rapid generation of diverse libraries of quinazolinones and related structures, accelerating lead discovery by minimizing the synthetic bottleneck associated with multi-step procedures.

Reliable Synthesis of Intermediates via Benzylic Substitution

When a synthetic route requires the introduction of the 2-aminobenzyl moiety via nucleophilic substitution, this protected precursor provides a robust solution. Its use ensures that the benzylic alcohol can be activated and displaced in high yield without interference from the amine, securing a reliable supply chain for advanced intermediates.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Tert-Butyl [2-(hydroxymethyl)phenyl]carbamate

Dates

Last modified: 08-15-2023
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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